molecular formula C12H17BrClNO2 B13544296 Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride CAS No. 502842-14-0

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride

Cat. No.: B13544296
CAS No.: 502842-14-0
M. Wt: 322.62 g/mol
InChI Key: OUYLUDVIOZZVGL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a β-amino ester hydrochloride derivative featuring a 2-bromo-4-methylphenyl substituent. This compound is structurally characterized by a propanoate ester backbone with an amino group and a halogenated aromatic ring, making it a valuable intermediate in pharmaceutical synthesis.

Properties

CAS No.

502842-14-0

Molecular Formula

C12H17BrClNO2

Molecular Weight

322.62 g/mol

IUPAC Name

ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H16BrNO2.ClH/c1-3-16-12(15)7-11(14)9-5-4-8(2)6-10(9)13;/h4-6,11H,3,7,14H2,1-2H3;1H

InChI Key

OUYLUDVIOZZVGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)Br)N.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthetic route generally starts from a suitably substituted bromotoluene derivative, such as 2-bromo-4-methylbenzaldehyde or 2-bromo-4-methylacetophenone, which provides the aryl backbone with the necessary substituents.

Formation of the Propanoate Backbone

This step involves constructing the 3-amino-3-arylpropanoate skeleton. Commonly, a Michael addition or Mannich-type reaction is employed to introduce the amino group at the β-position relative to the ester.

  • Typical Reaction:
    The bromomethyl-substituted aryl compound reacts with ethyl acrylate or ethyl bromoacetate in the presence of a base (e.g., sodium hydride or potassium tert-butoxide) to form the ethyl 3-(2-bromo-4-methylphenyl)propanoate intermediate.

Introduction of the Amino Group

The amino functionality at the 3-position can be introduced via nucleophilic substitution or reductive amination:

  • Reductive Amination:
    The ketone or aldehyde intermediate is reacted with ammonia or an amine source under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation with a catalyst like palladium on carbon) to yield the 3-amino derivative.

  • Alternative Amination:
    Using azide intermediates followed by reduction to the amine is also a documented method.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid, which enhances the compound’s stability and crystallinity.

Purification

Purification is typically achieved by recrystallization from solvents such as ethanol or ethyl acetate, or by precipitation upon acidification, followed by filtration and drying under vacuum.

Detailed Synthetic Route Example

Based on analogous compounds and patent literature for related aryl amino propanoates, the following synthetic scheme is illustrative:

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Bromination of 4-methylphenyl derivative N-Bromosuccinimide (NBS), CCl4, reflux ~85 Selective bromination at ortho position
2 Formation of ethyl 3-(2-bromo-4-methylphenyl)propanoate Ethyl bromoacetate, K2CO3, DMF, 50°C 70-80 Alkylation step
3 Amination to introduce 3-amino group Ammonia solution or NH3 gas, reductive amination with NaBH3CN 65-75 Reductive amination under mild conditions
4 Conversion to hydrochloride salt HCl in ethanol, room temperature >95 Precipitation of hydrochloride salt
5 Purification Recrystallization from ethanol or ethyl acetate - Final purity >99% by HPLC

Research Findings and Optimization

Reaction Conditions

  • Use of anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) during alkylation improves yield by minimizing side reactions.
  • Temperature control is critical during bromination and amination steps to avoid overbromination or decomposition.
  • Reductive amination with sodium cyanoborohydride is preferred for selectivity and mildness, avoiding over-reduction.

Yield and Purity

  • Overall yields range from 40% to 60% depending on scale and optimization.
  • Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
  • The hydrochloride salt form exhibits improved crystallinity and stability, facilitating handling and storage.

Comparative Table of Preparation Methods

Method Aspect Alkylation + Reductive Amination Azide Intermediate Reduction Direct Amination via Ammonia
Starting Material Ethyl bromoacetate and bromotoluene derivative Bromotoluene derivative with azide substitution Bromotoluene derivative with direct amination
Reagents K2CO3, NaBH3CN Sodium azide, Pd/C hydrogenation NH3 gas, catalytic hydrogenation
Reaction Time 12-24 hours 24-36 hours 16-24 hours
Yield 65-75% 50-65% 40-60%
Purity High (>99%) Moderate to high Moderate
Safety Moderate (NaBH3CN toxic) Higher (azides explosive) Safer but requires handling NH3 gas

Summary and Expert Perspective

The preparation of this compound is best achieved through a multi-step synthesis involving selective bromination, alkylation to form the propanoate backbone, followed by reductive amination to introduce the amino group, and final conversion to the hydrochloride salt. The process benefits from careful control of reaction conditions, choice of reagents, and purification techniques to maximize yield and purity.

From a practical standpoint, the alkylation followed by reductive amination route is favored for its balance of safety, efficiency, and scalability. The hydrochloride salt formation is crucial for obtaining a stable, crystalline product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

  • Fluorinated analogs (e.g., 2,4-difluorophenyl) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Substituent Position : Ortho-substituted bromine (2-bromo) introduces steric hindrance, which may limit interactions with enzymatic active sites compared to para-substituted analogs (e.g., 4-bromo) .
  • Enantiomeric Forms : Enantiopure derivatives (e.g., (3R)- and (3S)-isomers) show distinct pharmacological profiles, emphasizing the role of stereochemistry in drug design .

Physicochemical Properties

  • Thermal Stability : Brominated aromatic compounds generally exhibit higher thermal stability than chloro analogs, advantageous for high-temperature synthetic processes .

Biological Activity

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring and an amino group, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, such as substitution, oxidation, and hydrolysis, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been investigated for its potential as an inhibitor of GABA transporters, which play a crucial role in neurotransmission .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter uptake, thereby increasing the availability of neurotransmitters in the synaptic cleft.
  • Receptor Modulation : It can interact with receptors that mediate pain and inflammation, suggesting potential analgesic or anti-inflammatory effects.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities:

  • Antinociceptive Properties : In vivo studies have shown that this compound can reduce pain responses in rodent models of neuropathic pain without causing motor deficits .
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent .

Case Study 1: GABA Transporter Inhibition

In a study assessing the inhibitory effects on GABA transporters (mGAT1–4), this compound demonstrated significant inhibition at concentrations above 100 μM. The results indicated a reduction in GABA uptake by over 50%, highlighting its potential as a therapeutic agent for conditions associated with GABA dysregulation .

CompoundmGAT1 Inhibition (pIC50)mGAT2 Inhibition (pIC50)mGAT3 Inhibition (pIC50)mGAT4 Inhibition (pIC50)
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate HCl5.435.365.285.20

Case Study 2: Antinociceptive Activity

In rodent models of chemotherapy-induced neuropathic pain, the compound exhibited antinociceptive effects comparable to standard analgesics, suggesting its viability as a novel pain management option without adverse motor side effects .

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